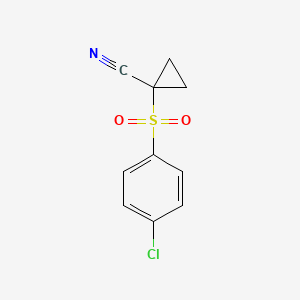

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Beschreibung

BenchChem offers high-quality 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFJOAXHBJOWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168948 | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170803-70-0 | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile: Structure, Properties, and Synthetic Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is a primary driver of innovation. Molecules that combine unique structural motifs with potent functional groups are of particular interest as they can unlock new chemical spaces and biological activities. This guide focuses on one such molecule: 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile .

Molecular Structure and Inferred Physicochemical Properties

The structure of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile brings together three key functionalities: a 4-chlorophenylsulfonyl group, a cyclopropane ring, and a nitrile moiety. Each of these contributes to the overall electronic and steric profile of the molecule, suggesting a unique set of chemical properties.

Structural Analysis

The molecule consists of a central, highly strained three-membered cyclopropane ring. One carbon atom of this ring is quaternized, being bonded to both a nitrile group (-C≡N) and the sulfur atom of a 4-chlorophenylsulfonyl group (-SO₂-C₆H₄-Cl).

Caption: Proposed structure of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile.

Physicochemical Properties (Predicted)

The combination of the electron-withdrawing sulfonyl and nitrile groups is expected to significantly influence the properties of the cyclopropane ring.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈ClNO₂S | Based on the constituent atoms. |

| Molecular Weight | 241.69 g/mol | Sum of atomic weights. |

| Appearance | Likely a white to off-white crystalline solid. | Similar small organic molecules with aromatic and sulfonyl groups are typically solids at room temperature. |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform). Poorly soluble in water and nonpolar solvents like hexanes. | The polar sulfonyl and nitrile groups will favor polar solvents. |

| Melting Point | Predicted to be relatively high for its size. | The rigid structure and polar functional groups will likely lead to strong intermolecular interactions in the crystal lattice. |

| Acidity of C-H bonds | The C-H protons on the cyclopropane ring are not expected to be significantly acidic. | The alpha-carbon is fully substituted. |

| Reactivity | The cyclopropane ring is activated towards nucleophilic attack and ring-opening due to the presence of two strong electron-withdrawing groups (sulfonyl and nitrile).[1] | The electron-withdrawing groups polarize the C-C bonds of the cyclopropane ring, making them more susceptible to cleavage. |

Potential Applications in Research and Development

While no specific applications for 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile have been documented, its structural motifs are present in a variety of biologically active compounds and useful synthetic intermediates.

-

Medicinal Chemistry: The cyclopropane ring is a valuable scaffold in drug design, often used as a rigid bioisostere for other groups. The sulfonyl group is a common pharmacophore found in numerous drugs, including antibiotics and anticancer agents. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing a handle for further derivatization.

-

Organic Synthesis: As a donor-acceptor cyclopropane, this molecule could be a versatile building block.[2] The strained ring is prone to ring-opening reactions, which could be exploited to generate more complex, functionalized acyclic structures.

Proposed Synthesis Protocol

Given the absence of a reported synthesis, a plausible route can be designed based on established methodologies for the formation of functionalized cyclopropanes. A robust approach would be the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated sulfonylnitrile.

Synthetic Strategy Overview

The proposed synthesis involves two main steps:

-

Knoevenagel Condensation: Reaction of 4-chlorophenylsulfonylacetonitrile with formaldehyde to form 2-((4-chlorophenyl)sulfonyl)acrylonitrile.

-

Corey-Chaykovsky Cyclopropanation: Reaction of the resulting acrylonitrile with a sulfur ylide to form the desired 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-chlorophenyl)sulfonyl)acrylonitrile

-

Reagent Preparation: To a solution of 4-chlorophenylsulfonylacetonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a weak base like piperidine (0.1 eq).

-

Reaction: Add aqueous formaldehyde (37% solution, 1.2 eq) dropwise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

-

Cyclopropanation: Dissolve the 2-((4-chlorophenyl)sulfonyl)acrylonitrile (1.0 eq) from Step 1 in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Verification and Characterization

To confirm the identity and purity of the synthesized 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR will confirm the presence of the nitrile carbon, the carbons of the cyclopropane ring, the aromatic carbons, and the quaternary carbon attached to the sulfonyl and nitrile groups.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2240-2260 cm⁻¹. Strong absorptions for the sulfonyl group (S=O stretches) should be observed around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

-

Elemental Analysis: To determine the percentage composition of C, H, N, S, and Cl.

Safety Considerations

-

4-Chlorophenylsulfonylacetonitrile: Handle with care, as α-sulfonyl nitriles can be irritants.

-

Formaldehyde: A known carcinogen and irritant. All manipulations should be performed in a well-ventilated fume hood.

-

Trimethylsulfoxonium iodide and Sodium Hydride: These reagents are moisture-sensitive and can be flammable. Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents.

Conclusion

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile represents an intriguing, albeit underexplored, molecule with potential applications in both medicinal chemistry and as a synthetic intermediate. This guide provides a comprehensive theoretical framework for its structure, properties, and a plausible synthetic route based on established chemical principles. The detailed experimental protocol and characterization methods outlined herein should serve as a valuable starting point for researchers wishing to synthesize and investigate this novel compound. As with any exploratory research, careful execution of the synthesis and thorough characterization of the final product are paramount.

References

- Zhang, Z., Rakesh, K. P., & Tang, H. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry.

- (2019). Stereoselective Construction of Nitrile‐Substituted Cyclopropanes from 2‐Substituted Ethenesulfonyl Fluorides via Carbon‐Sulfur Bond Cleavage.

- (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society.

- Aggarwal, V. K., & Co-workers. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI.

- (2023). Copper-catalyzed ring-opening sulfonylation of cyclopropanols via the insertion of sulfur dioxide toward the synthesis of γ-keto aryl sulfones. Organic Chemistry Frontiers.

- Kovalov, M., & Vashchenko, B. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv.

- Wade, P. A., Le, H., & Amin, N. V. (2002). Preparation, properties, and chemical reactivity of alpha-nitrosulfoximines, chiral analogues of alpha-nitrosulfones. The Journal of Organic Chemistry.

- (2025). Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride. Benchchem.

- (2023). Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl–arylsulfonamide. Organic Letters.

- (2025). Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity.

Sources

Comprehensive Technical Guide on 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile: Mass Spectrometry, Structural Analysis, and Workflow Integration

Executive Summary & Chemical Rationale

In modern medicinal chemistry and drug development, functionalized building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a highly versatile bifunctional intermediate. The cyclopropanecarbonitrile moiety provides steric restriction and enhanced metabolic stability (often utilized to mitigate CYP450-mediated degradation), while the 4-chlorophenylsulfonyl group acts as a robust, electron-withdrawing pharmacophore capable of targeted hydrogen bonding [1].

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of such halogenated, sulfur-containing compounds. Precise mass determination and fragmentation mapping are not merely analytical formalities; they are the bedrock of structural elucidation and pharmacokinetic profiling. This guide details the physicochemical properties, exact mass specifications, and a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for this specific molecule.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating average molecular weight with monoisotopic exact mass. In stoichiometry and bulk synthesis, the average molecular weight is used. However, in HRMS platforms (such as Q-TOF or Orbitrap), the instrument measures the exact mass of the most abundant isotopes (e.g., 12C , 1H , 35Cl , 32S ).

The causality here is fundamental: sulfur and chlorine possess significant mass defects and distinct isotopic distributions. Relying on average molecular weight in HRMS will lead to failed peak assignments and false negatives in structural confirmation.

Quantitative Mass Specifications

| Property | Value | Analytical Significance |

| Chemical Formula | C10H8ClNO2S | Defines the elemental composition. |

| Average Molecular Weight | 241.69 g/mol | Used for bulk molarity and synthetic yield calculations. |

| Monoisotopic Exact Mass | 240.9964 Da | The exact mass of the 12C101H835Cl14N16O232S neutral molecule [2]. |

| Expected [M+H]+ | m/z 242.0037 | Primary target for positive-mode Electrospray Ionization (ESI+). |

| Isotopic Signature (M+2) | m/z 244.0007 | Driven by the 37Cl isotope (~32% relative abundance to 35Cl ). |

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To ensure absolute confidence in structural elucidation, the analytical protocol must be a self-validating system . This means the workflow inherently checks its own accuracy through internal standards, isotopic pattern matching, and orthogonal retention data.

Protocol: Self-Validating LC-ESI-HRMS Analysis

Step 1: Sample Preparation & Internal Calibration

-

Action: Dissolve the analyte in LC-MS grade acetonitrile to a final concentration of 1 µg/mL. Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., Sulfamethoxazole- d4 ).

-

Causality: The internal standard self-validates the ionization efficiency and corrects for any matrix-induced ion suppression.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 1 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H2O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

-

Causality: The highly lipophilic 4-chlorophenyl group requires a high organic modifier for efficient elution, while the acidic additive (formic acid) drives the equilibrium toward the protonated [M+H]+ state necessary for ESI+.

Step 3: Electrospray Ionization (ESI+)

-

Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV, desolvation temperature of 350°C, and sheath gas flow at 40 arb units.

-

Causality: These parameters ensure complete desolvation of the acetonitrile droplets without inducing premature thermal degradation of the relatively labile cyclopropane ring.

Step 4: High-Resolution Mass Acquisition

-

Action: Set the Orbitrap or Q-TOF analyzer to a resolution of ≥ 60,000 at m/z 200. Acquire data in full-scan mode (m/z 50–500) combined with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

-

Causality: High resolution separates the target mass (m/z 242.0037) from isobaric background interferences, ensuring mass accuracy within < 3 ppm.

Step 5: Data Processing & Self-Validation

-

Action: Extract the ion chromatogram (EIC) for m/z 242.0037. Validate the peak by confirming the presence of the M+2 isotope (m/z 244.0007) at approximately 32% of the base peak intensity.

-

Causality: The 3:1 ratio of 35Cl to 37Cl acts as an intrinsic, self-validating fingerprint confirming the presence of the intact chlorophenyl moiety.

Figure 1: Self-validating LC-HRMS analytical workflow for structural confirmation.

Fragmentation Mechanics & Structural Elucidation

When subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile exhibits highly predictable, thermodynamically driven fragmentation pathways. Understanding these pathways is essential for confirming the structural connectivity of the molecule[3].

-

Loss of Sulfur Dioxide ( SO2 ): A hallmark of aromatic sulfonamides and sulfones is the homolytic or heterolytic cleavage leading to the expulsion of neutral SO2 (loss of 63.96 Da). This generates a highly stable recombined cation at m/z 178.0418.

-

C-S Bond Cleavage: Direct cleavage at the carbon-sulfur bonds yields the 4-chlorobenzenesulfonyl cation (m/z 174.9620) and the complementary cyclopropanecarbonitrile cation (m/z 66.0344).

-

Secondary Fragmentation: The 4-chlorobenzenesulfonyl cation undergoes secondary CID to lose SO2 , yielding the bare 4-chlorophenyl cation (m/z 111.0001).

Figure 2: MS/MS fragmentation pathway for the target sulfonyl cyclopropanecarbonitrile.

Applications in Medicinal Chemistry

The structural architecture of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile makes it an exceptional precursor. The cyclopropanecarbonitrile group is widely used in the pharmaceutical industry to synthesize advanced APIs, including broad-spectrum antibiotics and kinase inhibitors [4]. The rigid cyclopropane ring restricts the conformational flexibility of the resulting drug molecule, which often enhances target receptor binding affinity while simultaneously shielding adjacent bonds from enzymatic cleavage in vivo.

References

-

Journal of the American Society for Mass Spectrometry. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. ACS Publications. Retrieved March 28, 2026, from[Link]

A Technical Guide to the Structural Elucidation of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile via Single-Crystal X-ray Crystallography

This guide provides an in-depth, technical walkthrough of the process of determining the three-dimensional structure of the novel compound 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile. As the crystallographic data for this specific molecule is not publicly available, this document serves as a comprehensive, hypothetical case study. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies, from synthesis to data deposition.

Introduction: The Rationale for Structural Analysis

The burgeoning field of medicinal chemistry continuously explores novel molecular scaffolds to address complex biological targets. The 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile molecule, with its unique combination of a sulfonyl group, a strained cyclopropane ring, and a nitrile moiety, presents a compelling candidate for investigation. These functional groups are known to participate in various non-covalent interactions crucial for molecular recognition and biological activity. Therefore, a precise understanding of its three-dimensional structure at the atomic level is paramount for any future structure-activity relationship (SAR) studies and rational drug design efforts. Single-crystal X-ray crystallography stands as the definitive method for obtaining such detailed structural information.

Part 1: Synthesis and Crystallization

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A Plausible Synthetic Route

Step-by-step Protocol:

-

Preparation of Sodium 4-chlorobenzenesulfinate: 4-chlorobenzenesulfonyl chloride is reduced with a mild reducing agent, such as sodium sulfite, in an aqueous medium. The resulting sodium 4-chlorobenzenesulfinate is then isolated and dried.

-

Nucleophilic Substitution: 1-bromocyclopropanecarbonitrile is reacted with the prepared sodium 4-chlorobenzenesulfinate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to facilitate the substitution, yielding the desired 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile.

-

Purification: The crude product is purified via column chromatography on silica gel to obtain a highly pure sample, which is essential for successful crystallization.

Crystallization: The Art and Science of Growing Single Crystals

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a systematic screening of various conditions to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and hexane) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4°C), gradually.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to the gradual precipitation and crystallization of the compound.

-

For this hypothetical case, let's assume that diffraction-quality, colorless, prismatic crystals were obtained from a solution of ethyl acetate layered with hexane via liquid-liquid diffusion over one week.

Part 2: X-ray Diffraction Data Collection and Processing

With a suitable crystal, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern.

Caption: Workflow for X-ray diffraction data collection.

Step-by-step Protocol:

-

Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a polarized light microscope. It is mounted on a cryoloop using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Data Processing and Reduction: The collected diffraction images are processed to integrate the intensities of the diffraction spots. This process also involves applying corrections for various experimental factors, such as Lorentz and polarization effects, and absorption of X-rays by the crystal. The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Part 3: Structure Solution, Refinement, and Validation

This is the computational part of the process where the diffraction data is translated into a three-dimensional atomic model.

Caption: Workflow for structure solution and refinement.

Step-by-step Protocol:

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that can phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. In this iterative process, the positions, and thermal parameters of the atoms are adjusted to minimize the R-factor, which is a measure of the goodness of fit.

-

Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This is done using software like checkCIF, which checks for inconsistencies in bond lengths, angles, and other geometric parameters, as well as for potential missed symmetry.

Hypothetical Crystallographic Data and Refinement Details

The following table summarizes the hypothetical crystallographic data and refinement parameters for 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile.

| Parameter | Value |

| Chemical formula | C₁₀H₈ClNO₂S |

| Formula weight | 241.69 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.523(3) Å, α = 90° |

| b = 12.145(4) Å, β = 101.34(2)° | |

| c = 10.345(4) Å, γ = 90° | |

| Volume | 1049.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.530 Mg/m³ |

| Absorption coefficient | 0.535 mm⁻¹ |

| F(000) | 496 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2401 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 2401 / 0 / 145 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Part 4: Data Deposition

To ensure the accessibility and reusability of scientific data, the final crystal structure data should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.

Step-by-step Protocol for CSD Deposition:

-

Prepare the CIF file: The final output from the refinement software is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the diffraction experiment.

-

Online Deposition: The CIF file is uploaded to the CCDC's online deposition service. The service automatically checks the syntax and provides a validation report.

-

Add Publication Details: Information about the corresponding scientific publication (if any) is added.

-

Submission: Upon submission, a unique CSD deposition number is assigned, which should be included in the manuscript for publication.

Conclusion

This technical guide has outlined the comprehensive, albeit hypothetical, process for determining the crystal structure of 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile. By following a systematic approach from synthesis and crystallization to data collection, structure solution, refinement, and deposition, researchers can obtain a wealth of information about the three-dimensional nature of novel molecules. This structural insight is invaluable for understanding molecular interactions and driving the development of new chemical entities in various scientific disciplines.

References

-

Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. CCDC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

-

van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. Retrieved from [Link]

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

-

Thaw, A. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. Retrieved from [Link]

-

FIZ Karlsruhe – Leibniz Institute for Information Infrastructure. (n.d.). Deposit Structures. FIZ Karlsruhe. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Structure validation. In Wikipedia. Retrieved from [Link]

-

Clegg, W., & Teat, S. J. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Cambridge Structural Database. In Wikipedia. Retrieved from [Link]

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.

-

Pop, R., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. Retrieved from [Link]

- Coan, S. B., & Becker, E. I. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 35, 3.

- Google Patents. (n.d.). CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride.

A Predictive Safety and Toxicological Assessment of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. It is not a substitute for a formal Safety Data Sheet (SDS). 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a compound with limited publicly available safety and toxicity data. Therefore, this guide employs a predictive toxicology approach based on the analysis of its structural motifs to anticipate potential hazards and outline a framework for safe handling and empirical toxicological evaluation. All novel compounds should be handled with extreme caution, assuming high toxicity until proven otherwise.

Introduction: A Compound of Unknown Hazard

This technical guide deconstructs the molecule into its primary structural and functional motifs to forecast its potential hazards. This methodology, rooted in the principles of computational and predictive toxicology, allows for the formulation of a preliminary risk assessment and the development of appropriate safety protocols.[1][2][3]

The core structural components of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile are:

-

The 4-Chlorophenyl Group: An aromatic ring substituted with a chlorine atom.

-

The Sulfonyl Group: A sulfur atom double-bonded to two oxygen atoms.

-

The Cyclopropane Ring: A strained three-membered aliphatic ring.

-

The Nitrile Group: A carbon atom triple-bonded to a nitrogen atom.

Each of these components contributes to the overall physicochemical properties and toxicological profile of the molecule.

Caption: Structural deconstruction of the target molecule.

Toxicological Analysis of Structural Analogs

By examining the known hazards of compounds containing these individual motifs, we can construct a scientifically grounded, predicted hazard profile.

The (4-Chlorophenyl)sulfonyl Moiety

The combination of a 4-chlorophenyl ring and a sulfonyl group is found in various chemical substances. Data on close structural analogs provides critical insights into potential toxicity.

-

4-Chlorophenyl Methyl Sulfone (CAS 98-57-7): This compound is considered hazardous. It is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[4] It may also cause respiratory irritation.[4] Acute toxicity studies in rodents have established oral LD50 values of 400 mg/kg in rats and 606 mg/kg in mice.[5]

-

Other (4-Chlorophenyl)sulfonyl Compounds: GHS data for related compounds, such as 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride, indicate warnings for acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[6]

Inference: The presence of the (4-chlorophenyl)sulfonyl group in the target molecule strongly suggests a high likelihood of it being harmful if swallowed , and a significant potential to cause skin and eye irritation .

The Nitrile Group (Carbonitrile)

The nitrile (-C≡N) functional group is a well-known toxicophore, primarily due to its potential for metabolic release of the cyanide ion.[7]

-

Mechanism of Toxicity: The systemic toxicity of many nitriles is mediated by cytochrome P450 enzymes, which can oxidize the carbon adjacent to the nitrile group.[7] This process can lead to the formation of an unstable cyanohydrin, which decomposes and releases hydrogen cyanide (HCN).[8] Cyanide is a potent cellular asphyxiant that inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.[7]

-

Cyclopropanecarbonitrile (CAS 5500-21-0): This direct precursor analog provides a strong basis for hazard prediction. It is classified under GHS as:

Inference: The nitrile group is the most concerning feature of the target molecule. Its presence implies a high potential for acute toxicity via all routes of exposure (oral, dermal, and inhalation) . The primary mechanism is likely to be the metabolic release of cyanide.

The Cyclopropane Ring

The three-membered cyclopropane ring is a strained carbocycle. While often stable, its high ring strain can make it susceptible to metabolic opening, particularly when activated by adjacent electron-withdrawing groups like the sulfonyl and nitrile moieties. This potential for metabolic activation could influence the molecule's toxicokinetics, although specific pathways for this complex substitution pattern are not well-documented.

Predicted Hazard Profile and Classification

Synthesizing the information from the structural analogs allows for the creation of a predicted GHS classification for 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile. This profile should be assumed until empirical data proves otherwise.

| Hazard Class | Predicted GHS Category | Signal Word | Hazard Statement(s) (Predicted) | Justification |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | Based on the high toxicity of cyclopropanecarbonitrile and the known oral toxicity of 4-chlorophenyl methyl sulfone.[4][9][10] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | Based on the high dermal toxicity of cyclopropanecarbonitrile.[9][10] The molecule's polarity may allow for dermal absorption. |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled | Based on the inhalation toxicity of cyclopropanecarbonitrile.[9][10] As a solid, dust inhalation is the primary concern. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Based on the known skin irritation properties of both 4-chlorophenyl methyl sulfone and cyclopropanecarbonitrile.[4][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | Based on the known eye irritation properties of both 4-chlorophenyl methyl sulfone and cyclopropanecarbonitrile.[4][9][10] |

| Specific Target Organ Toxicity (Single) | Category 3 (Resp.) | Warning | H335: May cause respiratory irritation | Extrapolated from the respiratory irritation potential of 4-chlorophenyl methyl sulfone and related nitriles.[4] |

| Aquatic Hazard (Acute/Chronic) | Category 1/1 (Probable) | Warning | H410: Very toxic to aquatic life with long lasting effects | Chlorinated aromatic compounds are often persistent and toxic to aquatic life. This is a precautionary prediction. |

Recommended Safe Handling and Emergency Protocols

Given the predicted high acute toxicity and irritant properties, a stringent set of safety protocols is mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations (weighing, transfers, solution preparation, reaction setup) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment:

-

Hand Protection: Use double-gloving with chemically resistant gloves. A nitrile inner glove with a neoprene or butyl rubber outer glove is recommended. Change gloves immediately if contamination is suspected.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid or its solutions.

-

Body Protection: A lab coat is required. For larger quantities or situations with a high risk of spillage, a chemically resistant apron or suit should be considered.

-

Handling and Storage

-

Handling: Avoid creating dust. Use techniques such as weighing on glassine paper within the fume hood. All equipment used for handling should be decontaminated after use.

-

Storage: Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, well-ventilated area designated for toxic chemicals, away from incompatible materials such as strong oxidizing agents and acids. Store locked up.

First-Aid and Emergency Measures

-

General Advice: Immediate medical attention is required in case of exposure. Show this document and any available information to the attending physician.

-

Inhalation: If dust is inhaled, move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Note for Physicians: Treat as potential cyanide poisoning.

Proposed Workflow for Empirical Toxicological Assessment

Predictive assessment is a starting point; empirical data is required for definitive characterization. A tiered, progressive workflow is recommended to efficiently assess toxicity while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[3][11]

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: In Vitro Evaluation

The initial phase focuses on non-animal testing methods to gather essential data on cellular-level toxicity.[12][13][14]

-

Protocol 1: Cytotoxicity Assessment:

-

Objective: To determine the concentration at which the compound causes cell death.

-

Method: Employ quantitative assays such as MTT or LDH release assays on relevant human cell lines (e.g., HepG2 liver cells to assess metabolic effects, and HaCaT keratinocytes for skin effects).

-

Endpoint: IC50 (half-maximal inhibitory concentration) value.

-

-

Protocol 2: Genotoxicity Screening:

-

Objective: To assess the potential of the compound to cause DNA or chromosomal damage.

-

Method: Conduct a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test on mammalian cells.[15]

-

Endpoint: Presence or absence of mutagenic or clastogenic effects.

-

-

Protocol 3: Skin and Eye Irritation Potential:

-

Objective: To evaluate the potential for irritation without using live animals.

-

Method: Utilize validated 3D tissue models, such as reconstructed human epidermis (RhE) for skin irritation and reconstructed human cornea-like epithelium (RhCE) for eye irritation.

-

Endpoint: Cell viability compared to positive and negative controls.

-

Tier 2: Targeted In Vivo Studies

If in vitro data indicates significant concern, or if required by regulatory frameworks for the compound's intended use, limited and ethically reviewed in vivo studies may be necessary.

-

Protocol 4: Acute Systemic Toxicity:

-

Objective: To determine the median lethal dose (LD50) and identify clinical signs of toxicity.

-

Method: Follow established OECD guidelines (e.g., OECD 423 for acute oral toxicity) using a limited number of rodents.

-

Endpoint: LD50 value and observation of toxicological signs, with particular attention to symptoms consistent with cyanide poisoning.

-

Conclusion

While a definitive Safety Data Sheet for 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is not available, a predictive toxicological assessment based on its structural components indicates a high potential for acute toxicity (oral, dermal, inhalation), likely mediated by the metabolic release of cyanide from the nitrile group. The compound is also predicted to be a skin and eye irritant.

Consequently, it must be handled as a substance of high hazard in a controlled laboratory environment with stringent engineering controls and appropriate personal protective equipment. This guide provides a foundational framework for its safe handling and outlines a systematic approach for its empirical toxicological evaluation. The protocols and predictions herein should be used to inform, but not replace, a thorough and situation-specific risk assessment conducted by qualified safety professionals.

References

-

Grokipedia. Sulfonyl group. [Link]

-

EBI. (n.d.). Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. [Link]

-

Microbial Metabolism of Nitriles and Its Biotechnological Potential. (n.d.). [Link]

-

Syngene. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. [Link]

-

Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound. [Link]

-

Frontiers. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. [Link]

-

PMC. (2014, July 9). Emerging Approaches in Predictive Toxicology. [Link]

-

ACS Publications. (2025, May 2). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. [Link]

-

NextSDS. (n.d.). 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride — Chemical Substance Information. [Link]

-

ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

-

NCBI. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). [Link]

-

PMC. (n.d.). Allyl nitrile: Toxicity and health effects. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

-

Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

-

NextSDS. (n.d.). 4-(2-(2-CHLOROPHENYL)-4-((4-CHLOROPHENYL)SULFONYL)-1,3-OXAZOL-5-YL)MORPHOLINE. [Link]

-

NextSDS. (n.d.). Cyclopropanecarbonitrile — Chemical Substance Information. [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Wikipedia. (n.d.). Cyclopropyl cyanide. [Link]

-

PubChem. (n.d.). Cyclopropanecarbonitrile. [Link]

-

Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. [Link]

-

Chemsrc. (2025, August 26). 4-Chlorophenyl methyl sulfone. [Link]

- Google Patents. (n.d.).

-

PubMed. (2007, August 15). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. [Link]

-

Haz-Map. (n.d.). Cyclopropanecarbonitrile - Hazardous Agents. [Link]

Sources

- 1. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 2. inotiv.com [inotiv.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc [chemsrc.com]

- 6. nextsds.com [nextsds.com]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. nextsds.com [nextsds.com]

- 10. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hoeford.com [hoeford.com]

- 12. Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches - European Biomedical Institute [ebi.bio]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. criver.com [criver.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mechanism of Formation and Synthesis Protocol for 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile: A Technical Guide

Executive Summary

The compound 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile represents a highly valuable structural motif in modern medicinal chemistry and organic synthesis. Featuring a rigid gem-disubstituted cyclopropane ring flanked by two powerful electron-withdrawing groups (a sulfonyl and a nitrile), this architecture is frequently utilized to restrict the conformational flexibility of drug backbones and enhance metabolic stability [1].

Synthesizing this highly strained three-membered ring requires precision. This whitepaper elucidates the fundamental reaction mechanism—a base-driven double-alkylation of an active methylene compound—and provides a self-validating, phase-transfer catalyzed (PTC) experimental protocol designed to maximize yield while suppressing competitive side reactions.

Mechanistic Elucidation of Cyclopropanation

The formation of the cyclopropane ring from 2-((4-chlorophenyl)sulfonyl)acetonitrile and 1,2-dibromoethane proceeds via a sequential inter- and intramolecular nucleophilic substitution pathway [2]. The causality of this transformation is rooted in the extreme acidity of the starting material's α -protons.

-

First Deprotonation: The α -carbon of 2-((4-chlorophenyl)sulfonyl)acetonitrile is an "active methylene" position. The strong inductive and resonance electron-withdrawing effects of the adjacent −SO2Ar and −CN groups lower its pKa to approximately 10–12. Introduction of a hydroxide base rapidly deprotonates this carbon, generating a highly resonance-stabilized carbanion [3].

-

Intermolecular Alkylation ( SN2 ): The carbanion acts as a potent nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. This intermolecular SN2 reaction displaces the first bromide leaving group, yielding the mono-alkylated intermediate: 2-(2-bromoethyl)-2-((4-chlorophenyl)sulfonyl)acetonitrile [4].

-

Second Deprotonation: Despite the steric bulk introduced by the 2-bromoethyl chain, the remaining α -proton retains significant acidity. The basic environment rapidly abstracts this second proton, forming a new carbanion.

-

Intramolecular Cyclization (3-exo-tet): In a kinetically rapid process dictated by Baldwin's rules for ring closure, the newly formed carbanion attacks the adjacent carbon bearing the remaining bromide atom. This intramolecular SN2 (3-exo-tet) cyclization forces the closure of the strained cyclopropane ring, ejecting the final bromide ion to yield the target product [1].

Figure 1: Stepwise mechanistic pathway of the cyclopropanation reaction.

Phase-Transfer Catalysis (PTC): Causality of Experimental Design

While the theoretical mechanism is straightforward, executing it in a homogeneous basic solution (e.g., methanolic KOH or aqueous NaOH) often results in catastrophic failure. The hydroxide ion can act as a nucleophile rather than a base, leading to the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. Furthermore, active methylene compounds are prone to dimerization, where two molecules bridge across a single 1,2-dibromoethane unit.

To circumvent these issues, a Phase-Transfer Catalysis (PTC) system is strictly required [3].

-

The Causality: By utilizing a biphasic system (50% aqueous NaOH and an organic solvent like toluene) alongside a catalyst such as tetrabutylammonium bromide (TBAB), the reaction environment is compartmentalized. TBAB extracts the hydroxide ion into the organic phase as a lipophilic ion pair ( [Bu4N]+[OH]− ). Because the organic phase is largely devoid of water, the hydration sphere around the hydroxide is stripped away, making it a powerful, non-nucleophilic base. This facilitates rapid deprotonation without hydrolyzing the nitrile [4].

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Each step contains an in-process control (IPC) to ensure the physical chemistry of the reaction is proceeding as intended.

Step 1: System Preparation Charge a jacketed reactor with 1.0 equivalent of 2-((4-chlorophenyl)sulfonyl)acetonitrile, 0.05 equivalents of TBAB (5 mol%), and 5 volumes of toluene.

-

Validation: Agitate at 20°C until complete dissolution occurs. A clear organic phase confirms that the substrate and catalyst are properly solvated and ready for the biphasic interface.

Step 2: Electrophile Addition Add 1.5 equivalents of 1,2-dibromoethane to the organic solution.

-

Causality: The 0.5 equivalent excess is a statistical safeguard designed to flood the local environment with the electrophile, ensuring the mono-alkylated intermediate reacts intramolecularly rather than intermolecularly with a second active methylene molecule (dimerization) [2].

Step 3: Base Introduction Begin vigorous stirring (≥400 rpm) and slowly add 5 volumes of 50% w/w aqueous NaOH dropwise, maintaining the internal temperature below 30°C.

-

Validation: The mixture will immediately turn turbid, forming a distinct emulsion. A mild exotherm validates that the [Bu4N]+[OH]− ion pairs are actively deprotonating the substrate.

Step 4: Phase-Transfer Reaction Heat the biphasic mixture to 50–55°C and maintain vigorous agitation for 4–6 hours.

-

Causality: High-shear agitation maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting step for catalyst turnover.

-

Validation: Monitor the organic phase via HPLC or TLC. The reaction is validated as complete when the starting material peak integrates to <1%.

Step 5: Quench and Workup Cool the reactor to 20°C and halt agitation to allow phase separation. Decant the lower aqueous layer (containing NaBr and excess NaOH). Wash the retained toluene layer with deionized water (3 x 3 volumes) until the aqueous wash is pH neutral.

-

Validation: Achieving a neutral pH in the final wash is critical; residual base during solvent evaporation will trigger degradation of the final product.

Step 6: Isolation Concentrate the toluene layer under reduced pressure to yield a crude solid. Recrystallize the residue from hot ethanol.

-

Validation: The formation of a white crystalline solid upon cooling confirms successful purification. Purity should be >98% by HPLC, with structural confirmation via 1H -NMR (noting the distinct multiplet signals of the cyclopropane protons around 1.5–2.0 ppm).

Figure 2: Self-validating experimental workflow for phase-transfer synthesis.

Quantitative Optimization Data

The necessity of the PTC system is best demonstrated by comparing the quantitative outcomes of different reaction environments. The table below summarizes the optimization parameters that led to the finalized protocol.

| Entry | Base System | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | K2CO3 (solid) | DMF | None | 12 | 80 | 45 | Homogeneous; significant dimerization and decomposition observed. |

| 2 | NaH (dispersion) | THF | None | 8 | 0 to 25 | 62 | Strict anhydrous conditions required; moderate yield, difficult scale-up. |

| 3 | 50% aq. NaOH | Toluene | None | 24 | 60 | <10 | Biphasic without PTC; reaction stalled at the liquid-liquid interface. |

| 4 | 50% aq. NaOH | Toluene | TBAB (5 mol%) | 5 | 55 | 88 | Optimal PTC; suppressed hydrolysis and dimerization. |

References

-

Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Title: Phase-Transfer Catalyzed Reactions Source: Thieme Connect URL:[Link]

-

Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: Catalysts (MDPI) URL:[Link]

Sources

The Definitive Guide to Structural Identification and Synthesis Methodologies for Complex Sulfonyl Cyclopropanes

A Case Study on 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Executive Summary

In modern medicinal chemistry and drug development, conformationally restricted cyclopropanes are highly valued as metabolically stable bioisosteres for amides and gem-dimethyl groups. However, sourcing specific, highly substituted intermediates like 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile presents a significant informatics and synthetic challenge. Because this compound is often treated as a proprietary building block rather than a commodity chemical, standard text-based CAS registry searches frequently fail or yield dangerous false positives.

This whitepaper provides an authoritative, self-validating methodology for identifying, verifying, and de novo synthesizing obscure sulfonyl cyclopropanes, ensuring scientific integrity across the drug development pipeline.

Section 1: The Informatics Challenge and The "Isomer Trap"

When drug development professionals attempt to source a specific intermediate, the first instinct is to search by IUPAC name or molecular formula. For 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile, the molecular formula is C10H8ClNO2S .

A naive search of this formula in chemical databases will frequently return CAS 1680191-38-1 [1][2]. However, structural verification reveals that this CAS number belongs to Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate[1]. This is a classic "Isomer Trap"—a completely different molecular scaffold sharing the exact same elemental composition.

To avoid catastrophic procurement errors, researchers must rely on structural analogs and SMILES-based querying rather than text or formula strings. Table 1 summarizes the target compound against its structural isomer and verified analogs[3].

Table 1: Structural and Physicochemical Comparison of C10H8ClNO2S Isomers and Analogs

| Compound Name | CAS Registry Number | Molecular Formula | Structural Characteristic |

| 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | Unregistered / Proprietary | C10H8ClNO2S | Target Scaffold (Cyclopropane) |

| Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate | 1680191-38-1[1] | C10H8ClNO2S | Structural Isomer (False Positive) |

| 1-(Phenylsulfonyl)cyclopropanecarbonitrile | 36674-50-7[3] | C10H9NO2S | Des-chloro Analog |

| 1-(Methylsulfonyl)cyclopropanecarbonitrile | 1249044-16-3[3] | C5H7NO2S | Aliphatic Sulfonyl Analog |

Section 2: Advanced Structural Search Workflow

Because nomenclature rules vary (e.g., "4-chlorobenzenesulfonyl" vs. "(4-chlorophenyl)sulfonyl"), text searches are inherently flawed. The causality behind a successful search relies on translating the molecule into a deterministic string: SMILES (C1CC1(C#N)S(=O)(=O)c2ccc(Cl)cc2).

By querying the SMILES string via substructure search engines (like SciFinder or PubChem), researchers can definitively determine if a public CAS registry number exists. If the search yields no exact match, the compound is classified as an unindexed or proprietary intermediate, triggering a de novo synthesis workflow.

Figure 1: Iterative structural search and procurement decision workflow.

Section 3: Synthetic Circumvention Protocol

When a CAS number is unavailable, the self-validating solution is to synthesize the compound de novo. The most efficient pathway to 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile utilizes Phase-Transfer Catalysis (PTC) .

Mechanistic Causality

The starting material, 2-(4-chlorophenylsulfonyl)acetonitrile, possesses highly acidic alpha-protons due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and sulfonyl (-SO2-) groups. This extreme acidity allows for facile deprotonation by aqueous sodium hydroxide. The use of a phase-transfer catalyst (TEBAC) is critical; it transports the hydroxide ion into the organic phase (toluene) to initiate the reaction. Once the mono-alkylated intermediate forms via reaction with 1,2-dibromoethane, the Thorpe-Ingold effect and the proximity of the second leaving group drive a rapid intramolecular cyclization, forming the highly strained cyclopropane ring.

Figure 2: Phase-Transfer Catalysis (PTC) synthetic pathway and mechanistic flow.

Step-by-Step Experimental Methodology

Note: This protocol is a self-validating system; step 5 ensures the reaction only proceeds to workup upon analytical confirmation.

-

Initiation: In a 250 mL round-bottom flask, dissolve 2-(4-chlorophenylsulfonyl)acetonitrile (10.0 mmol, 1.0 eq) and Triethylbenzylammonium chloride (TEBAC) (0.5 mmol, 0.05 eq) in 50 mL of anhydrous toluene.

-

Electrophile Addition: Add 1,2-dibromoethane (15.0 mmol, 1.5 eq) to the stirring organic mixture.

-

Phase-Transfer Activation: Slowly add 20 mL of 50% (w/w) aqueous NaOH dropwise over 15 minutes. Maintain the internal reaction temperature between 40°C and 50°C using a water bath. Vigorous stirring (>800 rpm) is mandatory to ensure adequate mixing of the biphasic system.

-

Cyclization: Allow the reaction to stir for 4–6 hours. The high local concentration of the second bromide leaving group ensures rapid intramolecular cyclization following the initial alkylation.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. The reaction is complete when the starting material spot is entirely consumed, validating the kinetic progression of the cyclization.

-

Workup & Purification: Quench the reaction by pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.

Section 4: Analytical Validation

To ensure the integrity of the synthesized 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile, the final product must be subjected to rigorous analytical validation:

-

1H NMR (CDCl3): Look for the characteristic highly shielded multiplet signals of the cyclopropane protons (typically between 1.50 - 2.00 ppm), distinct from the aromatic protons of the 4-chlorophenyl ring (7.50 - 8.00 ppm).

-

LC-MS: Confirm the exact mass corresponding to C10H8ClNO2S ([M+H]+ ≈ 242.0).

-

IR Spectroscopy: Verify the presence of the sharp nitrile (-C≡N) stretching frequency near 2240 cm⁻¹ and the strong symmetric/asymmetric sulfonyl (-SO2-) stretches near 1150 and 1330 cm⁻¹.

References

-

National Center for Biotechnology Information (NCBI). "Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate | C10H8ClNO2S - PubChem." PubChem Database.[Link]

-

NextSDS. "1-(PHENYLSULFONYL)CYCLOPROPANECARBONITRILE — Chemical Substance Information." NextSDS Database.[Link]

Sources

Protocol for ring-opening reactions of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

An In-Depth Guide to the Ring-Opening Reactions of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile for Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of an Activated Cyclopropane

In the landscape of modern drug discovery and synthetic chemistry, the cyclopropyl group has emerged as a versatile structural motif.[1] Its inherent ring strain, approximately 27.5 kcal/mol, provides a potent driving force for a variety of chemical transformations.[2] When substituted with both electron-donating and electron-withdrawing groups, these "donor-acceptor" (DA) cyclopropanes become highly activated scaffolds for constructing complex molecular architectures.[2]

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a prime example of such a system. The powerful electron-withdrawing capabilities of the sulfonyl and nitrile groups polarize the cyclopropane ring, rendering it highly susceptible to nucleophilic attack. This activation facilitates a range of regio- and stereoselective ring-opening reactions, providing efficient access to 1,3-difunctionalized compounds. These products are invaluable intermediates for the synthesis of diverse acyclic and heterocyclic systems, including derivatives of γ-aminobutyric acid (GABA) and other bioactive molecules relevant to drug development.[3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for leveraging the synthetic potential of this versatile building block.

Core Principles: Mechanism of Nucleophilic Ring-Opening

The reactivity of donor-acceptor cyclopropanes in ring-opening reactions is analogous to both the Michael addition and the bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction is initiated by the attack of a nucleophile on one of the cyclopropane's methylene carbons. This attack leads to the cleavage of the vicinal C-C bond, releasing the inherent ring strain and forming a stabilized carbanionic intermediate.

The regioselectivity of the attack and the subsequent C-C bond cleavage are governed by the electronic nature of the substituents. The sulfonyl and nitrile groups stabilize the developing negative charge, directing the synthetic outcome. The process can be uncatalyzed under thermal conditions or, more commonly, facilitated by a catalyst.

Role of Catalysis:

-

Lewis Acids: Catalysts such as tris(pentafluorophenyl)borane (B(C6F5)3), scandium(III) triflate (Sc(OTf)3), or tin(II) triflate (Sn(OTf)2) can coordinate to the electron-withdrawing groups (typically the sulfonyl oxygen or nitrile nitrogen).[4][5][6] This coordination enhances the electrophilicity of the cyclopropane ring, accelerating the rate of nucleophilic attack.

-

Brønsted Acids: Protic acids can also activate the system, often by protonating an intermediate enolate to prevent reaction reversibility.[5]

-

Basic Conditions: Certain ring-opening reactions can be promoted under basic conditions, particularly with specific C-nucleophiles.[7]

Caption: General mechanism of Lewis acid-catalyzed nucleophilic ring-opening.

Experimental Protocols

The following protocols provide detailed methodologies for key ring-opening reactions of 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an N-Nucleophile (Sulfonamide)

This protocol describes a three-component reaction for 1,3-aminochalcogenation, adapted here for a 1,3-aminosulfonylation, which is a powerful method for creating molecules with both nitrogen and sulfur functionalities.[6]

Principle: Under Sn(OTf)₂ catalysis, the cyclopropane ring opens upon attack by a sulfonamide, yielding a functionalized product bearing the sulfonamide group at the 1-position relative to the donor (chlorophenyl) group.

Materials and Reagents:

-

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

-

p-Toluenesulfonamide (or other primary sulfonamide)

-

Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile (1.0 mmol, 241.7 mg).

-

Add p-toluenesulfonamide (1.1 mmol, 188.3 mg).

-

Add anhydrous 1,2-dichloroethane (DCE, 5 mL) via syringe.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add tin(II) triflate (Sn(OTf)₂, 0.1 mmol, 41.7 mg) in one portion.

-

Stir the reaction mixture at 25 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to afford the desired product.

Scientist's Note: Anhydrous conditions are crucial. Tin(II) triflate is a moisture-sensitive Lewis acid, and its catalytic activity will be significantly diminished in the presence of water.

Protocol 2: Boron-Catalyzed Ring-Opening with a Cyanide Surrogate

This procedure provides a direct route to γ-cyano sulfones, which are valuable synthetic intermediates. The use of trimethylsilyl cyanide (TMSCN) with a strong Lewis acid like B(C6F5)3 allows for an efficient ring-opening.[4][5]

Principle: The powerful Lewis acid B(C6F5)3 activates the cyclopropane, facilitating the nucleophilic addition of the cyanide group from TMSCN. This method provides a direct pathway to important building blocks for molecules like 3-arylpiperidines and δ-aminovaleric acid derivatives.[4]

Materials and Reagents:

-

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

-

Trimethylsilyl cyanide (TMSCN)

-

Tris(pentafluorophenyl)borane (B(C6F5)3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Microwave synthesis vial or sealed tube

-

Magnetic stir bar and heating plate or microwave reactor

-

Standard glassware for work-up and purification

Step-by-Step Procedure:

-

In a microwave vial, dissolve 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile (1.0 mmol, 241.7 mg) in anhydrous DCM (2 mL).

-

Add tris(pentafluorophenyl)borane (B(C6F5)3, 0.05 mmol, 25.6 mg).

-

Add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 0.20 mL) to the solution via syringe.

-

Seal the vial and heat the reaction mixture to 80 °C using a microwave reactor for 30-60 minutes (alternatively, heat in a sealed tube in an oil bath at 80 °C for 2-4 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the γ-cyano sulfone product.

Scientist's Note: TMSCN is highly toxic and liberates hydrogen cyanide gas upon contact with water or acid. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: A typical workflow for ring-opening reactions.

Data Summary and Comparison

The choice of nucleophile and catalyst significantly impacts the reaction conditions and outcomes. The following table summarizes typical parameters for the ring-opening reactions discussed.

| Protocol | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |

| 1 | Sulfonamide | Sn(OTf)₂ (10 mol%) | DCE | 25 | 12-24 | Good to Excellent | [6] |

| 2 | Trimethylsilyl Cyanide | B(C6F5)3 (5 mol%) | DCM | 80 (MW) | 0.5-1 | Good | [4] |

| 3 (Gen.) | C-Nucleophile (Indole) | Sc(OTf)₃ (10 mol%) | DCE | 60 | 1-3 | High | [5] |

| 4 (Gen.) | Amine (e.g., Morpholine) | Thermal (no catalyst) | MeCN | 80 | 4-8 | Moderate to Good | [3] |

Applications in Drug Discovery and Development

The synthetic utility of 1-((4-chlorophenyl)sulfonyl)cyclopropanecarbonitrile extends directly into the pharmaceutical sciences. The ring-opened products are not merely chemical curiosities but are scaffolds of significant medicinal relevance.

-

Access to Privileged Scaffolds: Ring-opening with amines or their surrogates provides access to γ-aminobutyric acid (GABA) derivatives, which are crucial for neuroscience research. Similarly, reactions with cyanide followed by further transformations can yield substituted phenethylamines or 3-arylpiperidines, structures found in numerous CNS-active drugs.[3][4]

-

Metabolic Stability and Pharmacokinetics: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, increase brain permeability, and reduce plasma clearance.[1] While this protocol focuses on ring-opening, the parent compound itself belongs to a class of structures highly valued in drug design.

-

Building Block for Complex Synthesis: The 1,3-difunctionalized products serve as versatile building blocks. The distinct functional groups (e.g., sulfone, nitrile, amine) can be selectively manipulated in subsequent steps, allowing for the rapid construction of complex target molecules and diverse compound libraries for high-throughput screening.

The strategic application of these ring-opening protocols enables medicinal chemists to efficiently explore chemical space and develop novel therapeutic agents with improved pharmacological profiles.

References

- Yaroshenko, V. V., & Komarov, I. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(15), 3235-3258.

-

Carreira, E. M., & Kvaerno, L. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters, 13(16), 4352-4355. Available at: [Link]

-

Carreira, E. M., & Kvaerno, L. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. PubMed. Available at: [Link]

-

Mąkosza, M., & Fedoryński, M. (2019). Ring Opening of Donor–Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates. The Journal of Organic Chemistry, 84(24), 16167-16177. Available at: [Link]

-

Majumdar, K. C., & Roy, B. (2020). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 18(3), 395-414. Available at: [Link]

-

Various Authors. (2019). Ring Opening of Donor-Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates. ResearchGate. Available at: [Link]

-

Beier, P., & O'Fagan, D. (2017). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 4(10), 1953-1957. Available at: [Link]

-

Schneider, C., & Sereda, O. (2018). Ring‐Opening 1,3‐Aminochalcogenation of Donor–Acceptor Cyclopropanes: A Three‐Component Approach. Chemistry – A European Journal, 24(64), 17009-17013. Available at: [Link]

-

Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. Available at: [Link]

-

Togni, A., & Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. Available at: [Link]

-

Trost, B. M., & Gung, B. W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems | Russian Chemical Reviews [rcr.colab.ws]